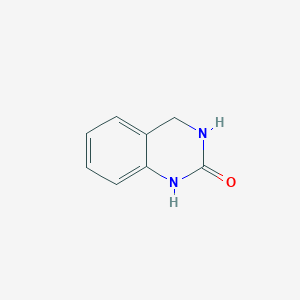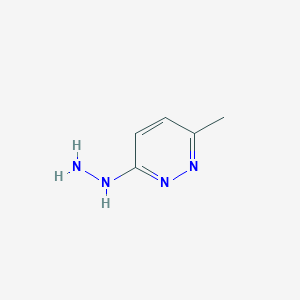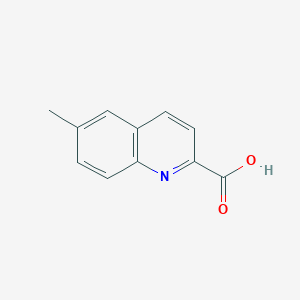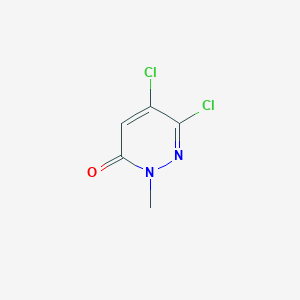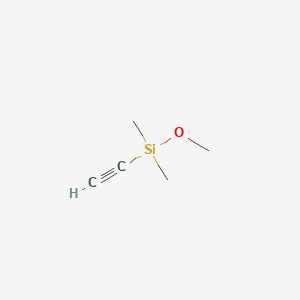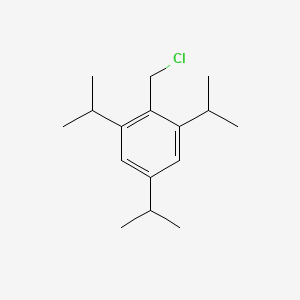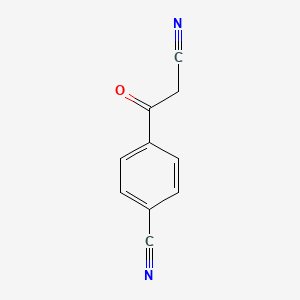
3-Hydroxy-5-methylbenzaldehyde
概要
説明
3-Hydroxy-5-methylbenzaldehyde is a chemical compound with the molecular formula C8H8O2 . It has an average mass of 136.148 Da and a monoisotopic mass of 136.052429 Da . It is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H8O2/c1-6-2-7(5-9)4-8(10)3-6/h2-5,10H,1H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³, a boiling point of 259.2±20.0 °C at 760 mmHg, and a flash point of 107.4±14.4 °C . It has a molar refractivity of 39.7±0.3 cm³, a polar surface area of 37 Ų, and a molar volume of 115.8±3.0 cm³ .科学的研究の応用
pH-Responsive Fluorescent Sensor
3-Hydroxy-5-methylbenzaldehyde derivatives exhibit selective fluorescent pH sensing, valuable for studying biological organelles. A study by Saha et al. (2011) developed a compound, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, demonstrating a 250-fold increase in fluorescence intensity within the pH range of 4.2 to 8.3, indicating its potential as a pH sensor in biological research (Saha et al., 2011).
Synthesis of Pheromones
2-Hydroxy-6-methylbenzaldehyde, a related compound, is significant in synthesizing pheromones for astigmatid mites, functioning as alarm and sex pheromones. Noguchi et al. (1997) established a synthesis method for practical applications of these pheromones (Noguchi et al., 1997).
Biomedical Applications
A compound synthesized from 3-methylbenzaldehyde, explored by Ryzhkova et al. (2020), shows promise for various biomedical applications, especially in regulating inflammatory diseases (Ryzhkova et al., 2020).
Nonlinear Optical Material
Jayareshmi et al. (2021) investigated 2-hydroxy-5-methylbenzaldehyde (HMB) for its potential as a nonlinear optical material. The study highlighted HMB's significant first and second order hyperpolarizabilities, showing its promise as a candidate for optical limiting materials (Jayareshmi et al., 2021).
Synthesis of Antibacterial Compounds
Hapsari et al. (2018) synthesized 4-hydroxy-3-methylchalcone from 4-hydroxy-3-methylbenzaldehyde, demonstrating its effective antibacterial activity against Escherichia coli and Staphylococcus aureus (Hapsari et al., 2018).
Safety and Hazards
3-Hydroxy-5-methylbenzaldehyde is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection .
生化学分析
Biochemical Properties
For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The exact enzymes, proteins, and other biomolecules that 3-Hydroxy-5-methylbenzaldehyde interacts with are yet to be identified.
Cellular Effects
Some benzaldehydes have been found to have antifungal activity, disrupting cellular antioxidation systems in fungi
Molecular Mechanism
The molecular mechanism of action of this compound is not yet known. As a benzaldehyde, it may participate in reactions involving its aldehyde group. For example, benzaldehydes can undergo nucleophilic substitution reactions at the benzylic position
Metabolic Pathways
Some benzaldehydes are known to be involved in the metabolism of phenolic compounds . The specific enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, are yet to be identified.
Transport and Distribution
It’s known that some benzaldehydes are lipophilic and can cross cell membranes
特性
IUPAC Name |
3-hydroxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-7(5-9)4-8(10)3-6/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLHCFVCIGAAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10485187 | |
| Record name | 3-Hydroxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60549-26-0 | |
| Record name | 3-Hydroxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-hydroxy-5-methylbenzaldehyde used in the synthesis of lanthanide complexes?
A1: this compound serves as a crucial building block in the multi-step synthesis of hexadentate compartmental ligands. The research paper describes its condensation reaction with ethylenediamine or 1,3-diaminopropane to create these ligands []. These ligands, characterized by their multiple coordination sites, can then form stable complexes with lanthanide ions (Ln(III) = Pr, Sm, Gd, Dy) [].
Q2: What is the significance of studying the equilibrium constants (K) for the substitution of auxiliary ligands in these lanthanide complexes?
A2: Determining the equilibrium constants (K) for the substitution of auxiliary ligands in lanthanide complexes provides valuable insights into the stability and selectivity of these complexes []. The study found that the K values for different auxiliary ligands (salicylic acid, p-chlorobenzoic acid, benzoic acid, acetic acid, 4-bromophenol) varied systematically, suggesting that the structure and properties of the auxiliary ligand influence its interaction with the lanthanide complex []. This understanding is crucial for tailoring the properties of these complexes for potential applications in areas such as contrast agents for magnetic resonance imaging (MRI) or luminescent probes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




